molecular formula C22H28N2O3S B11072538 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11072538
M. Wt: 400.5 g/mol
InChI Key: PFGQXJAIGGLJTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the sulfonamide group and other substituents.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H28N2O3S/c1-14(2)17-7-9-21(27-5)22(13-17)28(25,26)23-11-10-18-16(4)24-20-8-6-15(3)12-19(18)20/h6-9,12-14,23-24H,10-11H2,1-5H3

InChI Key

PFGQXJAIGGLJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC)C

Origin of Product

United States

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